tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate
Overview
Description
tert-Butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(2-ethoxyethoxy)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of tert-butyl chloroformate and 3-(2-ethoxyethoxy)aniline remains the standard approach.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate can undergo oxidation reactions, particularly at the ethoxyethoxy groups.
Reduction: The compound can be reduced to its corresponding amine by catalytic hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Products include oxidized derivatives of the ethoxyethoxy groups.
Reduction: The primary amine, 3-(2-ethoxyethoxy)aniline, is formed.
Substitution: Substituted carbamates and other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic synthesis.
Biology: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions at other functional groups without interference from the amine.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its stability and ease of removal make it ideal for protecting amine groups in drug molecules during synthesis.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted reactions at the amine site. The protecting group can be removed by treatment with strong acids such as trifluoroacetic acid, which cleaves the carbamate bond and releases the free amine.
Comparison with Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines, but without the ethoxyethoxy substitution.
Carboxybenzyl (CBz) carbamate: Used similarly as a protecting group but requires catalytic hydrogenation for removal.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group that can be removed under basic conditions.
Uniqueness: tert-Butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate is unique due to its ethoxyethoxy substitution, which provides additional stability and versatility in chemical reactions. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required.
Properties
IUPAC Name |
tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-5-18-9-10-19-13-8-6-7-12(11-13)16-14(17)20-15(2,3)4/h6-8,11H,5,9-10H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHGLAWAHTWXMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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